molecular formula C17H19FN2O4S B021889 Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 147118-28-3

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No. B021889
M. Wt: 366.4 g/mol
InChI Key: RCKBGWJNCCQBON-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a compound belonging to the pyrimidine class, known for its diverse applications in medicinal chemistry and pharmaceuticals. It is notable for its unique structural features and chemical properties.

Synthesis Analysis

This compound is synthesized through multi-step reactions involving key intermediates like ethyl acetoacetate and 5-aminotetrazole, using catalysts like p-toluenesulfonic acid (pTSA) in some processes. Biginelli reaction, a well-known method for synthesizing dihydropyrimidinones, is often employed in the synthesis of related compounds (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure is characterized by the presence of a pyrimidine ring, substituted with various functional groups like fluorophenyl, isopropyl, and methylsulfonyl. X-ray diffraction studies often reveal the crystalline nature and detailed molecular geometry of such compounds (Sapnakumari et al., 2014).

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in the treatment of cancer, showcasing the significance of fluorine chemistry in enhancing the efficacy of chemotherapy agents. The research elaborates on methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and reviews the impact of fluorinated pyrimidines on nucleic acid structure and dynamics. This encompasses both computational and experimental studies revealing new insights into the mechanisms by which these compounds inhibit RNA- and DNA-modifying enzymes, thereby highlighting their potential in the era of personalized medicine (Gmeiner, 2020).

Hybrid Catalysts for Pyrimidine Synthesis

The development of hybrid catalysts for synthesizing pyrimidine scaffolds represents a significant advancement in medicinal and pharmaceutical chemistry. The application of various hybrid catalysts, including organocatalysts and metal catalysts, facilitates the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives, showcasing a broad range of applicability in creating lead molecules for drug development. This review underscores the role of catalysts in synthesizing structurally complex pyrimidines, which could have implications for the design of new therapeutic agents (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Pyrimidines

Research into functionalized quinazolines and pyrimidines for optoelectronic materials indicates the utility of these compounds beyond pharmaceutical applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This illustrates the broader applications of pyrimidine derivatives in developing advanced materials for technology and industry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental and Biomonitoring of Fluoroalkylether Substances

In the environmental context, the review on the analysis of emerging fluoroalkylether substances, including Gen-X and ADONA, discusses the challenges and methodologies for detecting these compounds in environmental and biomonitoring samples. This research is critical for understanding the environmental fate, persistence, and potential health effects of these substances, reflecting the importance of developing accurate analytical methods for environmental protection and public health (Munoz, Liu, Duy, & Sauvé, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its reactivity and physical and chemical properties in more detail, and developing efficient methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and studies would be needed. If you have access to specific articles or data related to this compound, I would be happy to help analyze them.


properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKBGWJNCCQBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617247
Record name Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

CAS RN

147118-28-3
Record name Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

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